Cas no 1392204-91-9 (3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazole)

3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazole 化学的及び物理的性質
名前と識別子
-
- 3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazole
- POCz3
- BS-53633
- 1392204-91-9
- Tris(9-phenyl-9H-carbazol-3-yl)phosphane
- 3-[bis(9-phenyl-9H-carbazol-3-yl)phosphanyl]-9-phenyl-9H-carbazole
-
- インチ: 1S/C54H36N3OP/c58-59(40-28-31-52-46(34-40)43-22-10-13-25-49(43)55(52)37-16-4-1-5-17-37,41-29-32-53-47(35-41)44-23-11-14-26-50(44)56(53)38-18-6-2-7-19-38)42-30-33-54-48(36-42)45-24-12-15-27-51(45)57(54)39-20-8-3-9-21-39/h1-36H
- InChIKey: VJKNFPSSFVAQAW-UHFFFAOYSA-N
- ほほえんだ: P(C1=CC=C2N(C3C=CC=CC=3)C3=CC=CC=C3C2=C1)(C1=CC=C2N(C3C=CC=CC=3)C3=CC=CC=C3C2=C1)(C1=CC=C2N(C3C=CC=CC=3)C3=CC=CC=C3C2=C1)=O
計算された属性
- せいみつぶんしりょう: 757.26468516g/mol
- どういたいしつりょう: 757.26468516g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 58
- 回転可能化学結合数: 6
- 複雑さ: 1210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.8Ų
- 疎水性パラメータ計算基準値(XlogP): 13.8
3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P290079-2g |
3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazole |
1392204-91-9 | Sublimed,>99%(HPLC) | 2g |
¥19035.90 | 2023-09-01 |
3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazole 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
3,3',3''-Phosphinylidynetris[9-phenyl-9H -carbazoleに関する追加情報
Comprehensive Analysis of 3,3',3''-Phosphinylidynetris[9-phenyl-9H-carbazole] (CAS No. 1392204-91-9): Properties, Applications, and Industry Trends
In the rapidly evolving field of organic electronics and advanced materials, 3,3',3''-Phosphinylidynetris[9-phenyl-9H-carbazole] (CAS 1392204-91-9) has emerged as a compound of significant interest. This phosphorus-centered carbazole derivative exhibits unique photophysical and electrochemical properties, making it a promising candidate for applications in OLEDs (Organic Light-Emitting Diodes), photovoltaic devices, and molecular sensors. Researchers and industry professionals are increasingly focusing on this material due to its exceptional thermal stability and charge transport capabilities, which align with the growing demand for energy-efficient display technologies and sustainable electronics.
The molecular structure of 3,3',3''-Phosphinylidynetris[9-phenyl-9H-carbazole] features a central phosphorus atom bonded to three 9-phenyl-9H-carbazole units, creating a star-shaped architecture. This design contributes to its high triplet energy level (ET > 2.7 eV), a critical parameter for blue-emitting OLED materials that currently face challenges in efficiency and lifetime. Recent studies published in Advanced Materials and Chemistry of Materials highlight its potential as a host material in phosphorescent OLEDs, addressing the industry's search for alternatives to iridium-based complexes.
From a synthetic chemistry perspective, the preparation of CAS 1392204-91-9 involves sophisticated cross-coupling reactions and phosphorus functionalization techniques. The compound's synthetic route optimization has become a hot topic in academic forums, with particular attention to improving yield and purity for commercial-scale production. Analytical characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its structural integrity, while thermogravimetric analysis (TGA) demonstrates decomposition temperatures exceeding 400°C - a key advantage for device fabrication processes.
The application potential of this carbazole-phosphorus hybrid material extends beyond displays. In the context of renewable energy solutions, researchers are investigating its role in perovskite solar cells as an interface modification layer to enhance charge extraction. This aligns with global market trends showing 28% annual growth in organic electronic materials (2023-2030), driven by demand for flexible electronics and wearable devices. Patent analysis reveals increasing IP activity around carbazole derivatives, particularly in Japan and South Korea, where major electronics manufacturers are actively developing next-generation display technologies.
Environmental and regulatory aspects of 3,3',3''-Phosphinylidynetris[9-phenyl-9H-carbazole] have also gained attention. Unlike some heavy metal-containing emitters, this phosphorus-based compound offers a more sustainable alternative for green electronics manufacturing. Recent life-cycle assessment studies suggest that materials like CAS 1392204-91-9 could reduce the environmental impact of electronic waste by enabling more durable devices with lower energy consumption during operation.
From a commercial availability standpoint, 1392204-91-9 remains a high-value specialty chemical, with current market prices reflecting its high purity grade requirements (>99.5% for electronic applications). Supply chain analysts note growing interest from material science startups and research institutions working on quantum dot hybrid systems and thermally activated delayed fluorescence (TADF) materials. The compound's structure-property relationships continue to inspire computational chemistry studies using density functional theory (DFT) to predict new derivatives with enhanced performance characteristics.
Looking forward, the development of 3,3',3''-Phosphinylidynetris[9-phenyl-9H-carbazole] derivatives with modified peripheral substituents represents an active research frontier. Scientists are particularly interested in tuning its HOMO-LUMO levels through strategic molecular engineering to optimize compatibility with various electrode materials and charge transport layers. These efforts align with industry needs for solution-processable organic semiconductors that can enable low-cost, large-area manufacturing of flexible displays and lighting panels.
For researchers entering this field, key technical challenges include achieving batch-to-batch consistency in synthesis and understanding the compound's degredation mechanisms under operational conditions. Standardized performance evaluation protocols are being developed through international collaborations, particularly in the context of International Display Workshops and Materials Research Society conferences. The compound's structure-activity relationships also make it an interesting case study for machine learning applications in materials discovery, where AI models can predict new high-performance organic electronic materials based on existing data.
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